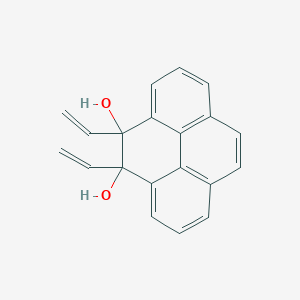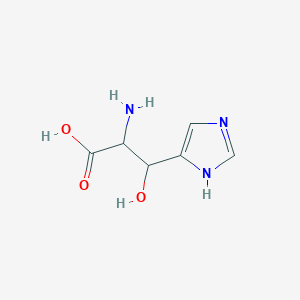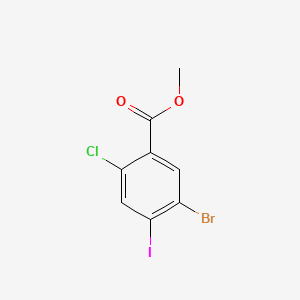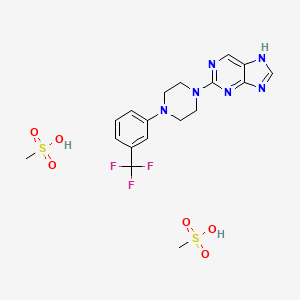
2-(4-(alpha,alpha,alpha-Trifluoro-m-tolyl)-1-piperazinyl)-9H-purine dimethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)-9H-purine di methanesulfonate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a trifluoromethyl group attached to a piperazine ring, which is further connected to a purine base, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)-9H-purine di methanesulfonate typically involves multiple steps, starting with the preparation of the trifluoromethyl-substituted piperazine. This can be achieved through the reaction of 4-(Alpha,alpha,alpha-trifluoro-m-tolyl)amine with piperazine under controlled conditions. The resulting intermediate is then reacted with a purine derivative to form the final compound. Methanesulfonic acid is used to convert the compound into its di methanesulfonate salt form.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise temperature control, use of catalysts, and purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)-9H-purine di methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-(4-(Alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)-9H-purine di methanesulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-(Alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)-9H-purine di methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the piperazine and purine moieties facilitate binding to target sites. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(Alpha,alpha,alpha-trifluoro-m-tolyl)piperazine
- 3-Chloro-4-(Alpha,alpha,alpha-trifluoro-m-tolyl)-2-butanone
- 3-(Trifluoromethyl)phenyl isocyanate
Uniqueness
2-(4-(Alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)-9H-purine di methanesulfonate is unique due to its combination of a trifluoromethyl group, piperazine ring, and purine base This structure provides a distinct set of chemical and biological properties that are not commonly found in other similar compounds
Properties
CAS No. |
37425-18-6 |
|---|---|
Molecular Formula |
C18H23F3N6O6S2 |
Molecular Weight |
540.5 g/mol |
IUPAC Name |
methanesulfonic acid;2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7H-purine |
InChI |
InChI=1S/C16H15F3N6.2CH4O3S/c17-16(18,19)11-2-1-3-12(8-11)24-4-6-25(7-5-24)15-20-9-13-14(23-15)22-10-21-13;2*1-5(2,3)4/h1-3,8-10H,4-7H2,(H,20,21,22,23);2*1H3,(H,2,3,4) |
InChI Key |
HMEOMVYRWWYLKG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C3=NC=C4C(=N3)N=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(4-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B15290377.png)
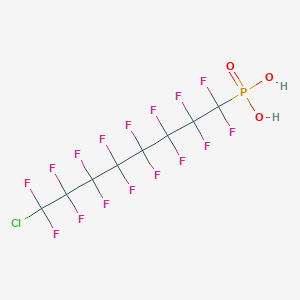

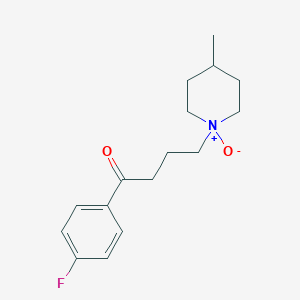
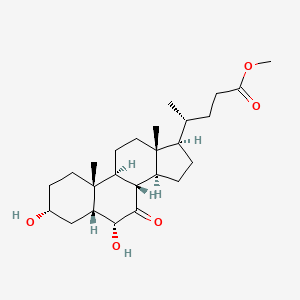
![ethyl (E)-3-[3,4-bis(phenylmethoxy)phenyl]-2-methylprop-2-enoate](/img/structure/B15290403.png)
![sodium;2-[4-(4,6-disulfo-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4,6-disulfonic acid](/img/structure/B15290405.png)
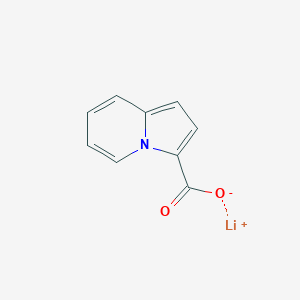
![di-tert-butyl (4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diyl)dicarbamate](/img/structure/B15290424.png)
